1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine
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Overview
Description
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C10H14ClNO2 It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2,4-dimethoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of alcohol or alkane derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing[][3].
Mechanism of Action
The mechanism of action of 1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses .
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)ethan-1-amine: Shares a similar structure but lacks the chloro group.
2-(4-Chloro-2,5-dimethoxyphenyl)ethan-1-amine: Similar structure with different positioning of the methoxy groups.
Uniqueness: 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine is unique due to the specific arrangement of the chloro and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
634149-49-8 |
---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14ClNO2/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-6H,12H2,1-3H3 |
InChI Key |
SRNYHULKSHNBCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1OC)OC)Cl)N |
Origin of Product |
United States |
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